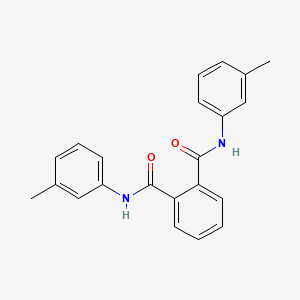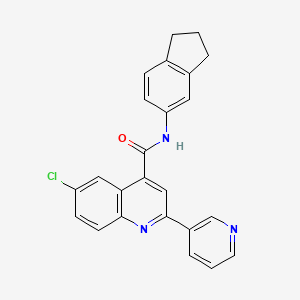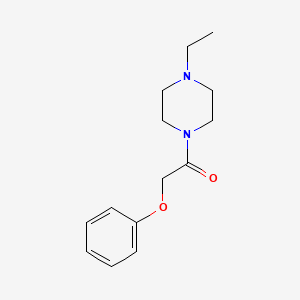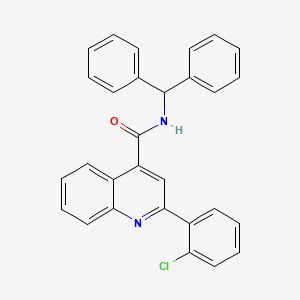
N,N'-bis(3-methylphenyl)phthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1N2-BIS(3-METHYLPHENYL)BENZENE-12-DICARBOXAMIDE is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1N2-BIS(3-METHYLPHENYL)BENZENE-12-DICARBOXAMIDE typically involves the reaction of benzene-1,2-dicarboxylic anhydride with 3-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N1N2-BIS(3-METHYLPHENYL)BENZENE-12-DICARBOXAMIDE is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1N2-BIS(3-METHYLPHENYL)BENZENE-12-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N1N2-BIS(3-METHYLPHENYL)BENZENE-12-DICARBOXAMIDE is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which N1N2-BIS(3-METHYLPHENYL)BENZENE-12-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include those related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N1N2-BIS(4-METHYLPHENYL)BENZENE-12-DICARBOXAMIDE
- N1N2-BIS(2-METHYLPHENYL)BENZENE-12-DICARBOXAMIDE
- N1N2-BIS(3-CHLOROPHENYL)BENZENE-12-DICARBOXAMIDE
Uniqueness
N1N2-BIS(3-METHYLPHENYL)BENZENE-12-DICARBOXAMIDE is unique due to its specific substitution pattern, which affects its reactivity and interaction with biological targets. This makes it particularly useful in applications where precise control over chemical properties is required.
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-N,2-N-bis(3-methylphenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-7-5-9-17(13-15)23-21(25)19-11-3-4-12-20(19)22(26)24-18-10-6-8-16(2)14-18/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
SXLQSSWDESUEFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C |
solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-bromo-2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974260.png)
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10974262.png)
![3-[(3-methoxybenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B10974263.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10974265.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10974280.png)
![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974283.png)


![1-(1-Adamantyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B10974305.png)
![3-amino-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10974306.png)

![N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B10974315.png)
![3,3'-sulfanediylbis[N-(1,3,4-thiadiazol-2-yl)propanamide]](/img/structure/B10974326.png)
![Methyl 3-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methylbenzoate](/img/structure/B10974336.png)
